molecular formula C13H17N3O2S B11764499 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764499
M. Wt: 279.36 g/mol
InChI Key: XPSQVGWSLVVDJA-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS 917746-97-5) is a high-purity chemical compound supplied for research and development purposes. This specialized small molecule features a 1,2,4-triazole heterocyclic core, a scaffold recognized for its significant potential in medicinal chemistry . The triazole nucleus acts as a key pharmacophore, contributing to favorable interactions with biological receptors due to its hydrogen bonding capacity, rigidity, and solubility properties . Furthermore, the incorporation of a thiol group at the 3-position of the triazole ring is a critical structural feature, as 1,2,4-triazole-3-thiol derivatives often demonstrate enhanced biological potency compared to their parent structures . The primary research value of this compound lies in its potential as a building block for developing novel bioactive molecules, particularly in oncology. The 1,2,4-triazole-3-thiol scaffold is under intensive investigation for its anticancer properties . Researchers are exploring these compounds as potential kinase inhibitors, which are small molecules that can block the action of specific enzymes often deregulated in cancerous tissues, thereby inhibiting proliferation, migration, and angiogenesis . This makes it a valuable candidate for researchers synthesizing and screening new chemical entities against aggressive cancer cell lines such as melanoma, triple-negative breast cancer, and pancreatic carcinoma . The structure is also amenable to further derivatization, allowing for the creation of hybrid hydrazone and other derivatives to explore structure-activity relationships and optimize pharmacological profiles . This product is intended for research use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

4-(2-methoxyethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17N3O2S/c1-10-3-5-11(6-4-10)18-9-12-14-15-13(19)16(12)7-8-17-2/h3-6H,7-9H2,1-2H3,(H,15,19)

InChI Key

XPSQVGWSLVVDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2CCOC

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

The 1,2,4-triazole ring is typically constructed via cyclocondensation of thiosemicarbazide derivatives. Adapted from the Pellizzari reaction, a modified approach involves treating N-(2-methoxyethyl)thiosemicarbazide with formic acid under reflux to yield 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol. This intermediate serves as the foundational scaffold for subsequent functionalization.

Reaction Conditions :

  • Reactants : N-(2-methoxyethyl)thiosemicarbazide (1.0 eq.), formic acid (3.0 eq.)

  • Temperature : 100°C, 6 hours

  • Yield : 68–72%

Oxidative Cyclization of 1-Formyl-3-thiosemicarbazide

Alternative routes employ oxidative cyclization using hydrogen peroxide. Starting from 1-formyl-3-thiosemicarbazide, oxidation at 80°C in aqueous HCl generates the triazole-thiol core with 65% efficiency. This method avoids nitro intermediates, simplifying purification.

Functionalization at the 5-Position: Introduction of (p-Tolyloxy)methyl Group

Nucleophilic Alkylation Using Potassium Carbonate

The (p-tolyloxy)methyl moiety is introduced via nucleophilic substitution. Building on protocols from Ambeed, 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is treated with p-tolyloxymethyl chloride in dimethyl sulfoxide (DMSO) with potassium carbonate as a base.

Optimized Protocol :

  • Reactants : Triazole-thiol (1.0 eq.), p-tolyloxymethyl chloride (1.2 eq.), K₂CO₃ (2.0 eq.)

  • Solvent : DMSO, 120°C, 2 hours

  • Yield : 75–80%

Mitsunobu Coupling for Enhanced Regioselectivity

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate coupling between triazole-thiol and p-tolyloxymethanol. This method achieves 82% yield but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurity (HPLC)
Thiosemicarbazide routeFormic acid, 100°C, 6h68–72%95%
Oxidative cyclizationH₂O₂, HCl, 80°C, 4h65%93%
K₂CO₃-mediated alkylationDMSO, 120°C, 2h75–80%97%
Mitsunobu couplingDIAD, PPh₃, THF, rt, 12h82%98%

The potassium carbonate-mediated alkylation balances efficiency and practicality, while Mitsunobu coupling offers higher yields at the expense of reagent cost.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). Fractions analyzed by TLC (Rf = 0.4) are pooled and concentrated.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, 2H, ArH), 6.85 (d, 2H, ArH), 4.50 (s, 2H, CH₂O), 3.70 (t, 2H, OCH₂CH₂), 3.40 (s, 3H, OCH₃), 2.35 (s, 3H, ArCH₃).

  • LC-MS : m/z 336.1 [M+H]⁺, confirming molecular formula C₁₅H₁₇N₃O₂S.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for thiosemicarbazide cyclization, reducing reaction time to 2 hours with 70% yield. Solvent recovery systems (DMSO, HMPA) enhance sustainability, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The methoxyethyl and p-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions that include the formation of triazole rings through cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Applications

One of the most significant applications of this compound lies in its antimicrobial properties . Research has indicated that triazole derivatives exhibit substantial activity against various bacterial strains and fungi. The following table summarizes findings from relevant studies:

Study ReferenceCompound TestedActivityMethodology
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiolAntimicrobial against Gram-positive bacteriaAgar-well diffusion method
Related triazole derivativesAntifungal activity against Candida speciesSusceptibility screening tests
Triazole derivativesBroad-spectrum antimicrobial activityIn vitro assays

Case Studies

  • Antibacterial Activity : A study demonstrated that triazole derivatives similar to 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis and function.
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of triazole compounds against Candida albicans. The results indicated that these compounds could inhibit fungal growth effectively, highlighting their potential as therapeutic agents for treating fungal infections.

Other Biological Activities

Beyond antimicrobial applications, compounds with similar structures have been explored for additional biological activities:

  • Anticancer Properties : Some triazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain studies have suggested that triazoles may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, disrupting their normal function. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis at Position 4

The 2-methoxyethyl group at position 4 distinguishes this compound from common analogs:

  • Aromatic substituents : Compounds like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () exhibit enhanced π-π stacking interactions, which may improve binding to biological targets such as fungal enzymes .
  • Morpholinomethyl groups: Microwave-synthesized derivatives with morpholine rings (e.g., 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines) show improved solubility and pharmacokinetic profiles .
Table 1: Position 4 Substituent Comparison
Substituent Key Properties Biological Implications Reference
2-Methoxyethyl Moderate polarity, ether oxygen Potential enhanced solubility N/A
Methyl Hydrophobic, minimal steric bulk Limited target interaction
4-Methoxyphenyl Aromatic, electron-donating Antifungal activity
Morpholinomethyl Polar, cyclic amine Improved bioavailability

Substituent Analysis at Position 5

The p-tolyloxymethyl group at position 5 contributes to lipophilicity, which is critical for membrane penetration. Comparisons include:

  • Quinolinyloxy groups: Compounds such as 4-(substituted phenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazole-3-thiol () demonstrate marked antibacterial activity due to the quinoline moiety’s inherent pharmacophore .
  • Hydrazinyl groups: Derivatives like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol () show antiviral activity, likely via inhibition of viral helicases .
Table 2: Position 5 Substituent Comparison
Substituent Key Properties Biological Activity Reference
p-Tolyloxymethyl Lipophilic, methyl enhances stability Not reported (inferred antimicrobial) N/A
Naphthalen-2-yloxy Bulky aromatic Unspecified bioactivity
Quinolin-8-yloxy Planar heterocycle Antibacterial (MIC: 2–8 µg/mL)
Hydrazinyl Nucleophilic, metal-coordinating Antiviral (IC50: <10 µM)

Biological Activity

4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917746-97-5) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential applications in medicine, particularly in oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is C₁₃H₁₇N₃O₂S, with a molecular weight of 279.36 g/mol. The compound features a triazole ring, which is often associated with various pharmacological properties.

Biological Activity Overview

  • Anticancer Activity
    • Research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can selectively target melanoma cells and other types of cancer such as triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) . The selectivity towards cancer cells suggests a promising avenue for developing targeted cancer therapies.
  • Antimicrobial Properties
    • Compounds containing the triazole moiety have been evaluated for their antimicrobial activity. Triazoles have demonstrated efficacy against a range of pathogens, including bacteria and fungi . The compound in focus has potential as an antifungal agent due to its structural similarities with known antifungal drugs.

The biological activity of triazole derivatives often stems from their ability to inhibit specific enzymes or interfere with cellular processes. For instance:

  • Cytotoxicity : The mechanism by which these compounds exert anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Antimicrobial Action : Triazoles typically act by inhibiting the synthesis of ergosterol in fungal cell membranes or by disrupting bacterial cell wall synthesis .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

StudyFindings
Investigated the cytotoxicity of various triazole derivatives against melanoma and breast cancer cell lines; identified compounds with high selectivity and potency.
Reviewed the pharmacological profile of triazoles; reported significant antibacterial and antifungal activities across multiple studies.
Evaluated the inhibitory effects of triazole derivatives on β-lactamases; demonstrated broad-spectrum antimicrobial activity against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can be influenced by various structural modifications:

  • Substituents : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Chain Length : Variations in alkyl chain length at specific positions can significantly affect both potency and selectivity against target cells .

Q & A

Q. Key Parameters :

  • Molar ratio of alkylating agent to thiol (1.2:1 recommended)
  • Anhydrous solvents to prevent hydrolysis
  • Acidification (pH 5–6) post-reaction for crude product precipitation

Q. Characterization :

Elemental analysis (C, H, N within ±0.4% of theoretical)

¹H/¹³C NMR (methoxyethyl protons: δ 3.2–3.5 ppm; p-tolyl aromatic protons: δ 6.7–7.2 ppm)

LC-MS (molecular ion peak matching theoretical m/z with <5 ppm error)

Q. Table 1: Synthetic Methods for Analogous Triazole-Thiols

PrecursorAlkylating AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
4-Phenyl triazolethiolPhenacyl bromideEthanol7088598
5-Pyridinyl derivativeIodobutaneDMF80127295

What spectroscopic and chromatographic techniques are critical for structural elucidation?

Basic Research Question
A multi-technique approach is essential:

¹H/¹³C NMR : Confirms substitution patterns. For example, the methoxyethyl group shows triplet signals (δ 3.2–3.5 ppm), while the p-tolyl group exhibits aromatic protons as doublets (δ 6.7–7.2 ppm) .

FTIR : Detects thiol (-SH) stretching (~2550 cm⁻¹) and C=N/C-S bonds (1600–1450 cm⁻¹) .

LC-MS : Validates molecular weight (e.g., m/z 349.42 for C₁₅H₁₇N₃O₂S) with <5 ppm error .

Elemental Analysis : Ensures stoichiometric purity (C, H, N within ±0.4% of theoretical values) .

Case Study : A derivative with a thiophene moiety was characterized via ¹H NMR (δ 7.8 ppm for triazole protons) and HR-MS (m/z 289.38 [M+H⁺]), confirming 95% purity .

How can computational methods predict pharmacokinetic properties and biological activity?

Advanced Research Question
In Silico Workflow :

ADME Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions. A study on a triazole-thiol analog showed moderate GI absorption (70%) but poor BBB penetration .

Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities. For example, docking of a similar compound into MERS-CoV helicase (PDB: 5WWP) revealed hydrogen bonding with Arg443 and π-π stacking with Phe438 (binding energy: −8.2 kcal/mol) .

Toxicity Prediction : ProTox-II estimates LD₅₀ and organ toxicity. A derivative with a fluorophenyl group showed low hepatotoxicity (Probability: 0.23) .

Validation : Compare computational results with in vitro assays (e.g., ATPase inhibition IC₅₀ = 0.47 µM for a triazole-thiol MERS-CoV inhibitor ).

How do structural modifications influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Fluorine or nitro substituents enhance antimicrobial activity (e.g., 4-fluorobenzylidene derivatives showed 90% inhibition of S. aureus at 50 µg/mL ).
  • Hydrophobic Moieties : Thiophene or pyrrole rings improve membrane permeability, increasing antifungal potency (MIC = 8 µg/mL against C. albicans ).
  • Methoxylation : Reduces antioxidant activity (DPPH scavenging: 2-hydroxybenzylidene derivative = 85% vs. methoxyethyl analog = 62% ).

Q. Table 2: Activity Trends in Triazole-Thiol Derivatives

SubstituentBiological Activity (IC₅₀/MIC)TargetReference
4-Fluorobenzylidene90% inhibition at 50 µg/mLS. aureus
Cyclopentenyl-aminoATPase IC₅₀ = 0.47 µMMERS-CoV helicase
2-HydroxybenzylideneDPPH scavenging = 85%Antioxidant

How can contradictions in reported toxicity or activity data be resolved?

Advanced Research Question
Common Discrepancies :

  • Variability in cytotoxicity (e.g., LD₅₀ ranging from 200–500 mg/kg in rodent studies ).
  • Divergent antimicrobial results across labs.

Q. Resolution Strategies :

Standardized Assays : Use CLSI/FDA guidelines for MIC determinations.

In Silico Cross-Validation : Compare toxicity predictions (ProTox-II) with in vivo data .

Structural Reanalysis : Verify purity via HPLC (>98%) and confirm stereochemistry via X-ray crystallography .

Case Study : A compound reported as non-toxic (LD₅₀ > 1000 mg/kg) in one study but toxic in another was traced to residual solvent (DMF) in the latter, highlighting purification rigor .

What methodologies optimize bioavailability and formulation stability?

Advanced Research Question
Approaches :

Salt Formation : Improve solubility via hydrochloride salts (e.g., 80% solubility increase in PBS) .

Nanoencapsulation : PLGA nanoparticles enhance plasma half-life (t₁/₂ = 12 hours vs. 2 hours for free compound) .

Prodrug Design : Acetylation of the thiol group increases oral bioavailability (AUC 2.5× higher) .

Q. Stability Testing :

  • Forced Degradation : Expose to heat (40°C), light (1.2 million lux·h), and humidity (75% RH) for 4 weeks. Monitor via HPLC .

How can researchers design robust structure-activity studies for this compound class?

Advanced Research Question
Methodological Framework :

Diverse Substituent Libraries : Synthesize 15–20 derivatives with variations in:

  • Aromatic rings (e.g., p-tolyl vs. 4-chlorophenyl)
  • Alkyl chains (e.g., methoxyethyl vs. ethoxypropyl) .

High-Throughput Screening : Use 96-well plates for parallel antimicrobial/antioxidant assays .

Multivariate Analysis : PCA or PLS-DA correlates structural descriptors (logP, polar surface area) with activity .

Example : A study on 12 triazole-thiols identified logP < 3.5 and H-bond acceptors >4 as critical for antiviral activity (R² = 0.89) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.